molecular formula C14H13IN2O2 B2972391 N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide CAS No. 477889-81-9

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide

Cat. No. B2972391
CAS RN: 477889-81-9
M. Wt: 368.174
InChI Key: AVLFTHJWPFFJNK-UHFFFAOYSA-N
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Description

“N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide” is a halogenated heterocycle . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The empirical formula of this compound is C11H15IN2O . Its molecular weight is 318.15 . The SMILES string representation of its structure is Cc1cc (I)cnc1NC (=O)C (C) (C)C .

Scientific Research Applications

Neurological Imaging and Receptor Studies

Compounds structurally related to "N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide" have been utilized in neurological research, particularly in the development of imaging agents for dopamine D2 receptors. For example, S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide (IBZM) has shown high affinity for CNS D2 dopamine receptors, suggesting potential for "N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide" in similar applications (Yang et al., 2008).

Antimicrobial and Antifungal Applications

Derivatives of methoxybenzamides, akin to "N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide," have demonstrated significant antimicrobial and antifungal activities. This includes compounds with potential therapeutic interventions for bacterial and fungal infections, showcasing the versatility of this chemical structure in developing new antimicrobial agents (Desai et al., 2013).

Organic Synthesis and Chemical Modifications

Research has also focused on the synthesis and chemical modification of methoxybenzamide derivatives, which are structurally related to "N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide." These studies provide valuable insights into the chemical behavior and potential applications of such compounds in various fields, including the development of novel pharmaceuticals and radioligands (Joshua et al., 2008).

Antiparasitic Activity

Further extending the applicability of related compounds, studies have shown that novel iodotyramides exhibit significant anti-parasite activity against protozoan parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. This indicates potential research avenues for "N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide" in the treatment of parasitic infections (Restrepo et al., 2018).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements are P305 + P351 + P338, which mean "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .

properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-9-6-11(15)8-16-13(9)17-14(18)10-4-3-5-12(7-10)19-2/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLFTHJWPFFJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=CC(=CC=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide

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